Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl linker, a substituted phenyl group, and an ethyl ester moiety. The compound’s core structure—a thiophene ring—is functionalized at the 2-position with an ethyl carboxylate group, at the 3-position with a sulfamoyl bridge to a 5-chloro-2-methoxyphenyl substituent, and at the 4-position with a 4-methylphenyl group.
The synthesis of such derivatives typically involves multi-step reactions, including sulfamoylation of thiophene precursors and coupling with substituted phenyl groups under controlled conditions .
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-4-28-21(24)19-20(16(12-29-19)14-7-5-13(2)6-8-14)30(25,26)23-17-11-15(22)9-10-18(17)27-3/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYFGZAHLNPYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
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Step 1: Synthesis of Intermediate Compounds
- The initial step involves the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenylboronic acid and 4-(4-methylphenyl)thiophene-2-carboxylic acid.
- These intermediates are synthesized through standard organic reactions, including halogenation, esterification, and sulfonation.
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Step 2: Suzuki–Miyaura Coupling Reaction
- The key step involves the coupling of the intermediate compounds using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
- The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
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Step 3: Purification and Isolation
- The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as carboxylates, into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, dichloromethane
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and aromatic substituents may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
*Calculated based on molecular formula.
Key Observations:
Sulfamoyl vs. This difference may influence receptor binding kinetics, as seen in PPARδ antagonists like GSK0660, where sulfamoyl groups improve affinity .
Core Heterocycle : Replacing the thiophene ring with a thiazole (as in ) alters electronic properties, reducing aromaticity and possibly diminishing π-stacking interactions critical for receptor binding.
Pharmacokinetic and Functional Comparisons
Table 2: Functional and Pharmacokinetic Data*
*Data inferred from structurally related compounds; direct measurements for the target compound are unavailable.
Key Findings:
- Lipophilicity : The target compound’s higher LogP (vs. GSK0660) suggests enhanced tissue penetration but may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.
- Metabolic Stability : The ethyl ester group (vs. methyl in ST247) may slow hydrolysis, extending half-life compared to methyl esters .
- Target Selectivity : Unlike GSK0660, the 4-methylphenyl group in the target compound could shift selectivity toward PPARγ, as bulky substituents often modulate nuclear receptor specificity .
Biological Activity
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS No. 932520-23-5) is a compound that belongs to the class of thiophene derivatives, characterized by its unique sulfamoyl and carboxylate functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN O5S, with a molecular weight of 425.9 g/mol. Its structure includes a thiophene ring, a sulfamoyl group, and various aromatic substituents which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 932520-23-5 |
| Molecular Formula | C18H16ClN O5S |
| Molecular Weight | 425.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Studies have indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains, demonstrating promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives.
Anticancer Properties
Recent research has explored the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating significant antimicrobial activity.
- Cancer Cell Line Study : In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
